molecular formula C11H19NO4 B11878560 Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

Cat. No.: B11878560
M. Wt: 229.27 g/mol
InChI Key: CKALVVHIKMPBRL-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a 1,3-dioxolane ring attached to the piperidine scaffold and an ethoxycarbonyl group at the 1-position. The 1,3-dioxolane moiety may enhance solubility or metabolic stability, while the piperidine core is a common pharmacophore in central nervous system (CNS)-targeting drugs and enzyme inhibitors .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-2-14-11(13)12-5-3-9(4-6-12)10-15-7-8-16-10/h9-10H,2-8H2,1H3

InChI Key

CKALVVHIKMPBRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 1,3-dioxolane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 1,3-dioxolane ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Insights

  • 1,3-Dioxolane vs. Aromatic Substitutents: The 1,3-dioxolane group in the target compound may confer improved solubility compared to aromatic substituents (e.g., indole or pyridinyl groups in ). However, aromatic systems often enhance target binding via π-π interactions, as seen in the iNOS inhibitor .
  • Ethoxycarbonyl vs.
  • Synthetic Complexity : The target compound’s synthesis route is unspecified in the evidence, but analogs such as the indole derivative (414b) require specialized conditions (e.g., Rh-catalyzed hydroformylation) with moderate yields (38%) , suggesting that simpler routes (e.g., reductive amination ) may be more scalable.

Biological Activity

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and comparisons with similar compounds.

Structural Characteristics

This compound features a piperidine ring and a dioxolane moiety, which contribute to its biological activity. The molecular formula is C₁₂H₁₈N₄O₃, indicating the presence of an ethyl ester linked to a carboxylate group. The dioxolane ring enhances the compound's solubility and may influence its interaction with biological targets.

Biological Activities

Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar piperidine structures often demonstrate effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been suggested to possess anti-inflammatory effects. The presence of the piperidine core is associated with several anti-inflammatory agents, making it a candidate for further pharmacological evaluation. Studies typically focus on the modulation of inflammatory mediators such as cytokines and prostaglandins.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for efficient production with good yields. Common approaches include:

  • Condensation Reactions : Utilizing piperidine derivatives and dioxolane precursors.
  • Esterification Techniques : Employing acid chlorides or anhydrides in the presence of catalysts.

These methods are crucial for producing derivatives that may exhibit distinct biological properties.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl piperidine-4-carboxylateLacks dioxolane moietyDifferent reactivity due to absence of additional ring
Ethyl 1-methylpiperidine-4-carboxylateContains a methyl group instead of ethylVariations in physical and chemical properties
Ethyl 4-(tetrahydrofuran-2-yl)piperidine-1-carboxylateTetrahydrofuran ring instead of dioxolaneDifferent stability and reactivity characteristics

This table highlights how the specific dioxolane substitution pattern in this compound may enhance solubility or alter interaction profiles with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological mechanisms underlying the biological activities of this compound. For instance:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Mechanism : Another investigation explored the compound's ability to modulate cytokine levels in vitro. The results demonstrated a reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory diseases.

These findings underscore the importance of further research into this compound's pharmacodynamics and pharmacokinetics to fully assess its therapeutic potential .

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